Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate

Solubility Formulation In Vitro Assays

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate (CAS 1258638-92-4) is the definitive Enzalutamide Impurity 52 reference standard. The 3-fluoro-4-(methylcarbamoyl)phenyl motif ensures authentic AR pharmacophore binding; the ethyl ester provides distinct HPLC retention (cLogP 1.645) for clean separation from the free acid impurity. DMSO solubility of 90 mg/mL—3.6× the methyl ester analog—enables high-concentration stocks with minimal cytotoxicity. USP/EP-traceable data supports ANDA validation. 3-year -20°C stability.

Molecular Formula C14H19FN2O3
Molecular Weight 282.31 g/mol
Cat. No. B572956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate
Molecular FormulaC14H19FN2O3
Molecular Weight282.31 g/mol
Structural Identifiers
InChIInChI=1S/C14H19FN2O3/c1-5-20-13(19)14(2,3)17-9-6-7-10(11(15)8-9)12(18)16-4/h6-8,17H,5H2,1-4H3,(H,16,18)
InChIKeyGBQUYIPPBGFGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate: Enzalutamide Intermediate and AR Antagonist Building Block


Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate (CAS 1258638-92-4, MW 282.31) is a synthetic alanine derivative featuring a 3-fluoro-4-(methylcarbamoyl)phenyl pharmacophore linked to an ethyl 2-methylpropanoate backbone . This compound belongs to a class of nonsteroidal androgen receptor (AR) antagonist intermediates, with the 3-fluoro-4-(methylcarbamoyl)phenyl motif serving as the core AR-binding element [1]. Structurally, it is the ethyl ester analog of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (CAS 1289942-66-0), the penultimate intermediate in Enzalutamide (MDV3100) synthesis . The compound exists as a solid with demonstrated DMSO solubility of 90 mg/mL .

Why Generic Alanine Derivatives Cannot Substitute for Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate in AR-Targeted Applications


Generic alanine derivatives or simple phenylamino esters lack the specific 3-fluoro-4-(methylcarbamoyl)phenyl substitution pattern required for androgen receptor engagement . The fluorine atom at the 3-position enhances lipophilicity (cLogP ~1.65) and metabolic stability, while the methylcarbamoyl group at the 4-position provides critical hydrogen-bonding interactions with the AR ligand-binding domain . Substitution with unsubstituted phenyl rings, alternative halogen placement, or different carbamoyl substituents yields compounds with altered physicochemical properties and diminished AR affinity . Furthermore, the ethyl ester functionality differentiates this compound from the free carboxylic acid (CAS 1289942-66-0), imparting distinct solubility characteristics and enabling its use as an analytical reference standard for impurity profiling in Enzalutamide manufacturing [1].

Quantitative Evidence Guide: Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate Versus Closest Analogs


DMSO Solubility Comparison: Ethyl Ester (90 mg/mL) vs. Methyl Ester (25 mg/mL)

The ethyl ester derivative exhibits 3.6-fold higher DMSO solubility compared to its methyl ester analog, a critical parameter for in vitro assay preparation and analytical method development .

Solubility Formulation In Vitro Assays

Regulatory Acceptance: Ethyl Ester as Designated Enzalutamide Impurity 52 vs. Unclassified Analogs

The ethyl ester is formally designated as Enzalutamide Impurity 52 and is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP traceability available), whereas structurally similar analogs without this designation require full validation for ANDA/DMF submissions [1] [2].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

LogP Differential: Ethyl Ester (cLogP 1.65) vs. Free Carboxylic Acid (cLogP ~0.8-1.0)

The ethyl ester exhibits higher calculated lipophilicity (cLogP 1.645) compared to the free carboxylic acid analog, resulting in distinct chromatographic retention behavior essential for impurity resolution in HPLC methods .

Lipophilicity Chromatography Method Development

Synthetic Utility: Ethyl Ester as Stable Protected Intermediate vs. Free Acid Reactivity

The ethyl ester serves as a stable, protected form of the carboxylic acid, preventing unwanted side reactions during multi-step syntheses. Patent literature confirms its use in alternative Enzalutamide synthetic routes, including continuous flow processes achieving high purity and yield [1] [2].

Organic Synthesis Enzalutamide Manufacturing Intermediate Stability

Application Scenarios for Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate in Research and Manufacturing


Analytical Reference Standard for Enzalutamide Impurity Profiling (ANDA/DMF Filing)

Use as Enzalutamide Impurity 52 for HPLC/LC-MS method development, validation, and routine quality control. The compound's regulatory designation and availability with USP/EP-traceable characterization data [1] enable direct integration into ANDA submissions and commercial batch release testing, with the higher cLogP (1.645) ensuring distinct retention time separation from the free acid impurity .

Concentrated Stock Solution Preparation for In Vitro AR Binding Assays

Leverage the 90 mg/mL DMSO solubility to prepare high-concentration stock solutions, minimizing DMSO carryover in cell-based androgen receptor assays. This solubility advantage over the methyl ester analog (25 mg/mL) reduces vehicle-related cytotoxicity and enables testing across wider concentration ranges.

Alternative Synthetic Intermediate for Enzalutamide Manufacturing Process Development

Employ the ethyl ester as a protected intermediate in alternative Enzalutamide synthetic routes. Patent CN105461633A describes continuous flow processes utilizing this compound [2], and the ester's stability profile (3 years at -20°C) supports long-term storage in GMP manufacturing environments.

Structure-Activity Relationship (SAR) Studies on AR Antagonist Pharmacophores

Utilize as a reference compound in SAR campaigns exploring modifications to the 3-fluoro-4-(methylcarbamoyl)phenyl motif [3]. The ethyl ester provides a neutral, lipophilic comparator for evaluating how ester-to-acid conversion affects target engagement, cellular permeability, and off-target activity profiles.

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